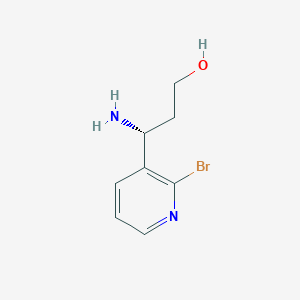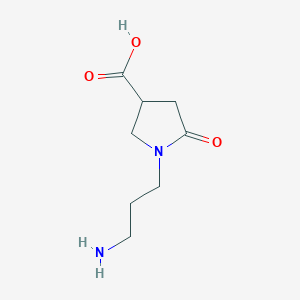
1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid is a unique organic compound with a pyrrolidine ring structure
Preparation Methods
The synthesis of 1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid typically involves several steps. One common method includes the reaction of a pyrrolidine derivative with an aminopropyl group under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halides or acids.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds such as 1-(3-aminopropyl)imidazole and (3-aminopropyl)triethoxysilane. These compounds share some structural similarities but differ in their chemical properties and applications. For example, 1-(3-aminopropyl)imidazole is used in high-temperature proton exchange membranes, while (3-aminopropyl)triethoxysilane is commonly used for surface functionalization .
Properties
CAS No. |
893750-77-1 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(3-aminopropyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c9-2-1-3-10-5-6(8(12)13)4-7(10)11/h6H,1-5,9H2,(H,12,13) |
InChI Key |
PGMWCYUUUCQPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


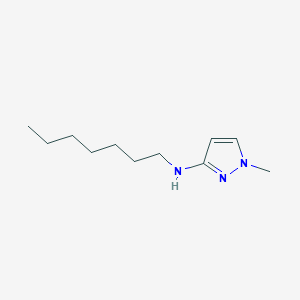


![5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302341.png)
![tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate](/img/structure/B13302347.png)
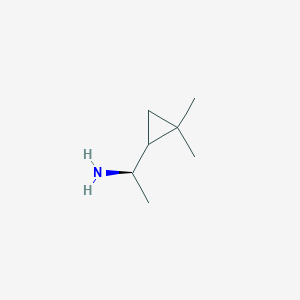

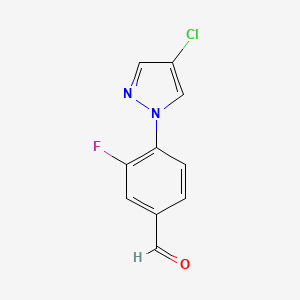
![4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13302381.png)
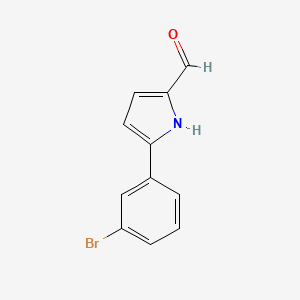
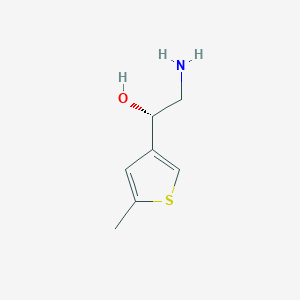
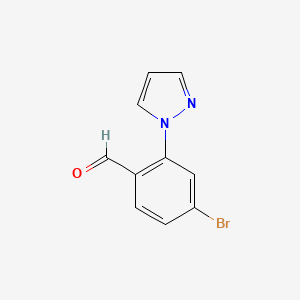
amine](/img/structure/B13302402.png)
